

Personal protective equipment for handling TG 100572

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Compound of Interest

Compound Name: TG 100572

Cat. No.: B1589755

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Essential Safety and Handling Guide for TG 100572

Disclaimer: No official Safety Data Sheet (SDS) for **TG 100572** is publicly available. This guide is compiled from publicly accessible data and general laboratory safety protocols. It is intended for informational purposes only and does not substitute for a formal risk assessment by qualified safety professionals. Always consult your institution's safety office before handling any new chemical.

TG 100572 is a potent, multi-targeted kinase inhibitor under investigation for its role in angiogenesis and cancer.^{[1][2][3]} Due to its biological activity, it should be handled with care in a laboratory setting. This document provides essential information for the safe handling, storage, and disposal of **TG 100572**, targeted at researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

Given the potent biological activity of **TG 100572**, appropriate personal protective equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE Category	Specification	Rationale
Hand Protection	Nitrile gloves (double-gloving recommended)	Prevents skin contact and absorption.
Eye Protection	Safety glasses with side shields or chemical splash goggles	Protects eyes from splashes and aerosols.
Body Protection	Laboratory coat	Prevents contamination of personal clothing.
Respiratory Protection	Use in a certified chemical fume hood	Minimizes inhalation of dust or aerosols. A respirator may be required for handling large quantities or if a fume hood is unavailable.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.

Handling:

- Engineering Controls: All handling of solid **TG 100572** and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
- Procedural Controls:
 - Avoid the creation of dust when handling the solid form.
 - Use designated tools (spatulas, weighing paper) for handling the compound.
 - Prepare solutions in a well-ventilated area, preferably within the fume hood.
 - After handling, thoroughly wash hands and any exposed skin.

Storage:

- Short-term storage (stock solutions): Store at -20°C for up to one month.^[1]
- Long-term storage (stock solutions): For periods longer than one month, store at -80°C for up to six months.^[1]
- General recommendations: Keep the container tightly sealed and store in a dry, well-ventilated place.^[1] Protect from moisture.

Disposal Plan

All waste contaminated with **TG 100572** must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Segregation and Collection:

- Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a designated, clearly labeled hazardous waste container.
- Liquid Waste: Collect all solutions containing **TG 100572** in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
- Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure:

- Ensure all waste containers are properly labeled with the chemical name ("**TG 100572**") and any other required hazard information.
- Store waste containers in a designated secondary containment area while awaiting pickup.
- Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.

Quantitative Data

The following tables summarize key quantitative data for **TG 100572**.

Table 1: Inhibitory Activity (IC₅₀)[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Target	IC ₅₀ (nM)
VEGFR1	2
VEGFR2	7
FGFR1	2
FGFR2	16
PDGFRβ	13
Fgr	5
Fyn	0.5
Hck	6
Lck	0.1
Lyn	0.4
Src	1
Yes	0.2

Table 2: Pharmacokinetic Properties

Parameter	Value	Species	Reference
C _{max} (in choroid and sclera)	23.4 µM	Murine	[1][2][4]
T _{max} (in choroid and sclera)	0.5 hours	Murine	[1][2][4]
Half-life (ocular tissues)	Very short	Murine	[1][2][4]
Systemic Clearance	High	Preclinical Species	[5]
Systemic Exposure (topical)	Below limit of quantitation (1–3 ng/mL)	Preclinical Species	[5]

Experimental Protocols

Cell Proliferation Assay (hRMVEC cells)

This protocol is adapted from methodologies used to assess the effect of **TG 100572** on human retinal microvascular endothelial cell (hRMVEC) proliferation.[1][3]

Methodology:

- Cell Seeding: Plate hRMVEC cells in 96-well plates at a density of 5,000 cells/well.
- Cell Culture: Culture cells for 24 hours in complete medium.
- Treatment: Replace the medium with a serum-free medium containing varying concentrations of **TG 100572** (e.g., 0-10 µM). Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the cells for 48 hours.
- Viability Assessment: Add a cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®) to each well according to the manufacturer's instructions.
- Data Acquisition: Measure the absorbance or luminescence using a plate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

In Vivo Choroidal Neovascularization (CNV) Model

This protocol is a general representation of a laser-induced CNV model in mice used to evaluate the efficacy of anti-angiogenic compounds like **TG 100572**.^[1]

Methodology:

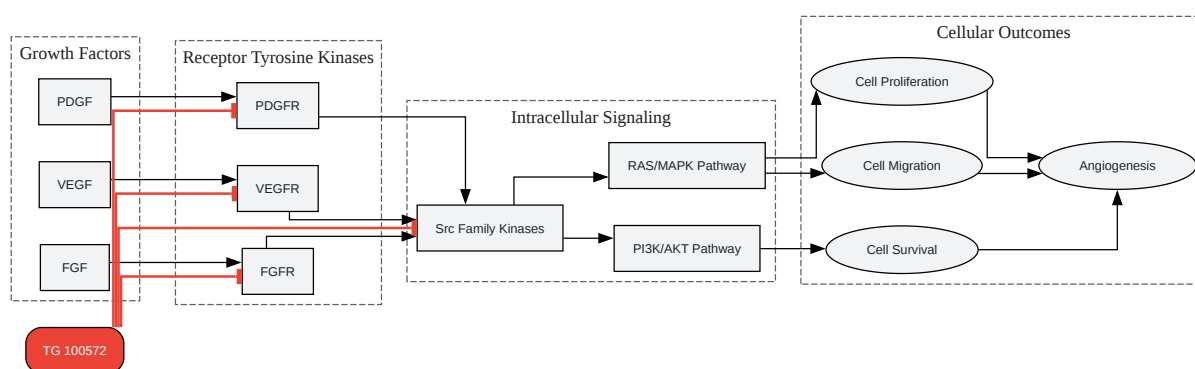
- Animal Model: Use adult C57BL/6 mice.
- Anesthesia: Anesthetize the mice with an appropriate anesthetic agent.
- Laser Photocoagulation: Use a diode laser to induce photocoagulation spots on the retina, causing a rupture of Bruch's membrane.
- Compound Administration: Administer **TG 100572** via the desired route (e.g., intraperitoneal injection, topical eye drops).
- Treatment Period: Continue treatment for a specified period (e.g., 7-14 days).
- Evaluation of CNV:
 - At the end of the treatment period, euthanize the mice.
 - Enucleate the eyes and prepare choroidal flat mounts.
 - Stain the flat mounts with a fluorescent vascular stain (e.g., isolectin B4).
 - Image the flat mounts using fluorescence microscopy.
- Data Analysis: Quantify the area of CNV in each eye and compare the treated groups to the vehicle control group.

Signaling Pathway and Experimental Workflow Diagrams

TG 100572 Mechanism of Action

TG 100572 is a multi-targeted kinase inhibitor that blocks the signaling of several key receptor tyrosine kinases (RTKs) and Src family kinases involved in angiogenesis and cell proliferation.

[1][2][3][4]

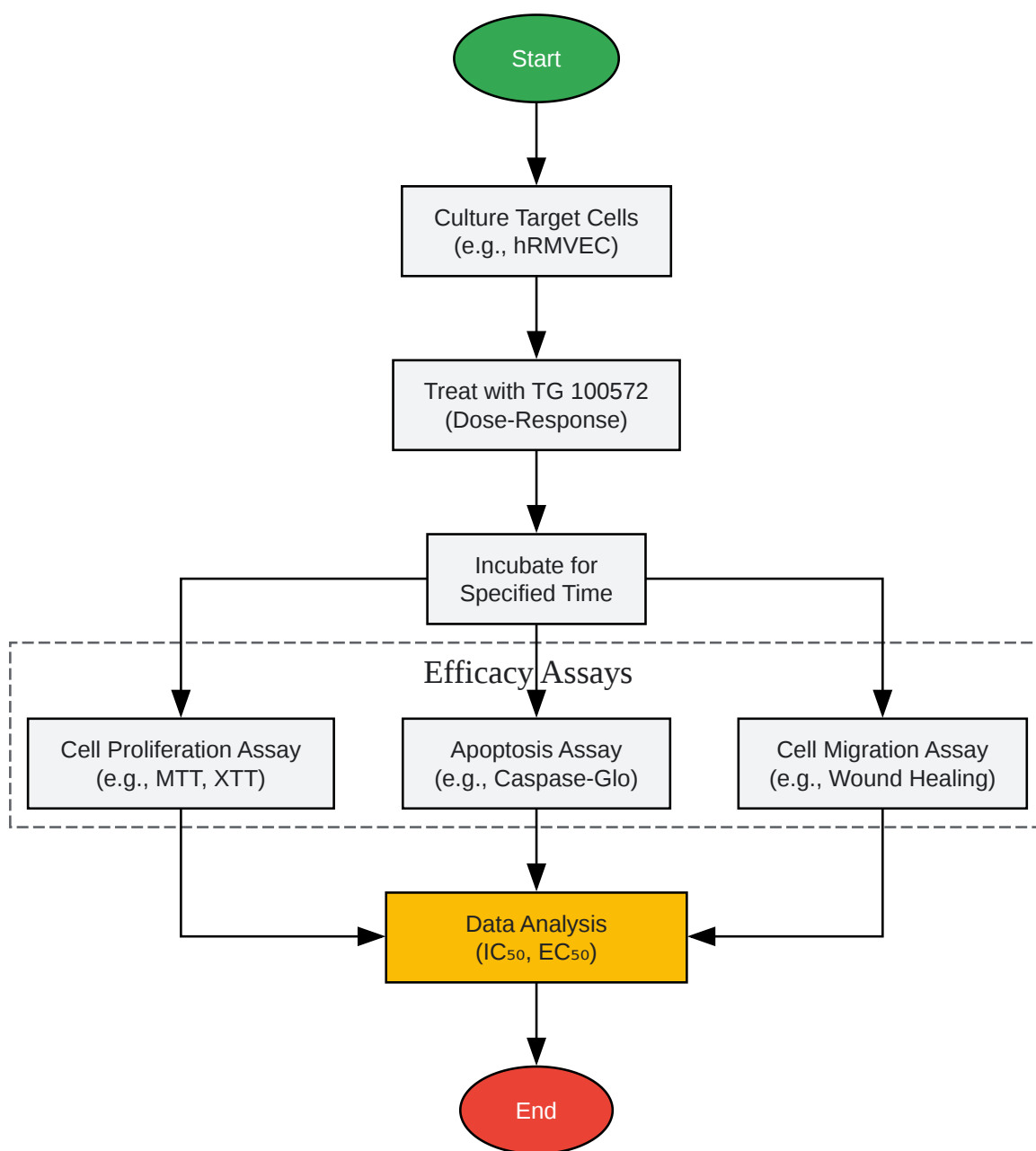


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Caption: **TG 100572** inhibits key signaling pathways in angiogenesis.

Experimental Workflow for In Vitro Efficacy Testing

The following diagram outlines a typical workflow for assessing the in vitro efficacy of **TG 100572**.



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Caption: Workflow for testing the in vitro efficacy of **TG 100572**.

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